1-(2-Pyridinylsulfonyl)-1H-benzotriazole chemical properties
1-(2-Pyridinylsulfonyl)-1H-benzotriazole chemical properties
1-(2-Pyridinylsulfonyl)-1H-benzotriazole: A Comprehensive Technical Guide on Chemical Properties and Synthetic Applications
As synthetic methodologies evolve, the demand for highly selective, bench-stable reagents has driven a paradigm shift away from traditional, moisture-sensitive sulfonyl chlorides. 1-(2-Pyridinylsulfonyl)-1H-benzotriazole (CAS: 678173-42-7) represents a masterclass in reagent design. By coupling a highly electrophilic 2-pyridinylsulfonyl group with an exceptional benzotriazole leaving group, this compound acts as a "chemical chameleon"—a stable solid that delivers powerful sulfonylation capabilities under mild conditions (1)[1].
This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating experimental protocols for researchers utilizing this reagent in advanced organic synthesis and drug development.
Physicochemical Profile & Structural Causality
To effectively utilize 1-(2-Pyridinylsulfonyl)-1H-benzotriazole, one must first understand the structural causality behind its reactivity. The molecule is defined by two synergistic domains:
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The Pyridinylsulfonyl Moiety: The pyridine ring is an electron-deficient aromatic system. This electron-withdrawing nature intensely polarizes the adjacent sulfonyl group, increasing the electrophilicity of the sulfur atom. Furthermore, the pyridine nitrogen serves as a built-in coordination site for transition metals, enabling directed catalytic transformations (2)[2].
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The Benzotriazole Leaving Group: Unlike chloride ions, the benzotriazolyl anion is a highly stable, resonance-delocalized leaving group. This stability allows the parent reagent to be handled in an open atmosphere without rapid hydrolysis, while still being reactive enough to undergo nucleophilic substitution.
Table 1: Quantitative Physicochemical Data
| Property | Value |
|---|---|
| Chemical Name | 1-(2-Pyridinylsulfonyl)-1H-benzotriazole |
| CAS Registry Number | 678173-42-7 |
| Molecular Formula | C11H8N4O2S |
| Molecular Weight | 260.27 g/mol |
| Typical Purity | ≥ 97% |
Table 2: Reagent Superiority (Benzotriazole vs. Traditional Chloride)
| Parameter | 1-(2-Pyridinylsulfonyl)-1H-benzotriazole | 2-Pyridinesulfonyl Chloride |
|---|---|---|
| Moisture Sensitivity | Highly stable (Bench-stable solid) | Highly sensitive (Rapid hydrolysis) |
| Stoichiometry | Exact 1:1 ratio applicable | Requires excess due to degradation |
| Byproduct | 1H-Benzotriazole (Easily washed with mild base) | HCl (Requires acid scavengers) |
| Handling | Weighable in open atmosphere | Requires inert atmosphere (Argon/N 2 ) |
Mechanistic Insights: Nucleophilic Substitution Pathways
The core utility of 1-(2-Pyridinylsulfonyl)-1H-benzotriazole lies in its ability to transfer the sulfonyl group to a variety of nucleophiles (amines, alcohols, thiols, and carbon nucleophiles) (3)[3].
The reaction proceeds via an addition-elimination mechanism at the sulfonyl sulfur. The nucleophile attacks the electrophilic sulfur, forming a transient tetrahedral intermediate. The collapse of this intermediate drives the cleavage of the S–N bond, expelling the stable benzotriazolyl anion. Because the reagent is not prone to background hydrolysis, side reactions are minimized, ensuring high atom economy.
Diagram 1: Nucleophilic substitution mechanism at the sulfonyl sulfur atom.
Self-Validating Experimental Protocols
As an application scientist, I emphasize protocols that build in their own analytical checkpoints. The following methodologies leverage the intrinsic chemical properties of the benzotriazole byproduct to ensure product purity without the need for laborious chromatography.
Protocol A: Synthesis of 1-(2-Pyridinylsulfonyl)-1H-benzotriazole
Objective: Form the N-S bond between 1H-benzotriazole and the 2-pyridinesulfonyl group.
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Preparation: Dissolve 1H-benzotriazole (1.0 equiv) in anhydrous THF under a nitrogen atmosphere.
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Activation: Add an organic base such as triethylamine (1.1 equiv). Causality: The base acts as an acid scavenger to neutralize the HCl generated, driving the equilibrium forward and preventing the protonation of the pyridine ring (4)[4].
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Coupling: Dropwise add 2-pyridinesulfonyl chloride (1.0 equiv) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Validation & Workup: Monitor via TLC (UV active). Once the starting material is consumed, quench with water. Extract with ethyl acetate. Wash the organic layer with dilute aqueous HCl to remove excess base and unreacted pyridine derivatives, followed by brine. Dry over MgSO 4 and concentrate to yield the crystalline product.
Protocol B: Synthesis of 2-Pyridinylsulfonyl Azide (Katritzky Method)
Sulfonyl azides are critical for click chemistry and diazo transfer, but their traditional synthesis from sulfonyl chlorides is hazardous and prone to degradation. Katritzky's methodology utilizing 1-sulfonylbenzotriazoles solves this (5)[5].
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Reaction Setup: Dissolve 1-(2-Pyridinylsulfonyl)-1H-benzotriazole (1.0 mmol) in acetonitrile (10 mL).
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Nucleophile Addition: Add NaN 3 (1.5 mmol) and exactly one drop of water . Causality: Acetonitrile is an excellent solvent for the organic substrate but a poor one for inorganic salts. The single drop of water dramatically increases the localized solubility of NaN 3 , facilitating the nucleophilic attack without hydrolyzing the reagent (5)[5].
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Reflux: Heat the mixture under reflux for 3 to 10 hours.
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Self-Validating Workup: Evaporate the solvent. Dissolve the residue in diethyl ether (100 mL) and wash with dilute aqueous Na 2 CO 3 (2 × 50 mL).
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Analytical Checkpoint: 1H-benzotriazole (the leaving group) has a pKa of ~8.2. The Na 2 CO 3 wash selectively deprotonates it, pulling the BtH byproduct entirely into the aqueous layer. The pure sulfonyl azide remains in the organic ether layer. Evaporation of the ether yields synthetically pure azide without column chromatography.
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Diagram 2: Self-validating experimental workflow for synthesizing sulfonyl azides.
Handling, Stability, and Storage
While 1-(2-Pyridinylsulfonyl)-1H-benzotriazole is highly stable relative to its chloride counterparts, maintaining its integrity requires adherence to standard laboratory best practices:
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Storage: Store in a cool, dry environment (typically 2-8 °C) tightly sealed. Protect from prolonged exposure to light.
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Handling: Can be weighed on an open benchtop. However, because it acts as a potent sulfonylating agent, appropriate PPE (nitrile gloves, safety goggles) must be worn to prevent unintended sulfonylation of biological nucleophiles (e.g., skin proteins).
References
- Benchchem. "1-(2-Pyridinylsulfonyl)-1H-benzotriazole | 678173-42-7". Benchchem.
- Benchchem. "Investigation of Reaction Pathways with Various Substrates". Benchchem.
- Benchchem. "Specific Role of the Pyridinylsulfonyl Moiety in Synthetic Reagents". Benchchem.
- Katritzky, A. R., Abdel-Fattah, A. A. A., Vakulenko, A. V., & Tao, H. (2005). "N-Sulfonylbenzotriazoles as Advantageous Reagents for C-Sulfonylation". Journal of Organic Chemistry.
- Katritzky, A. R., Widyan, K., & Gyanda, K. (2008). "Synthesis of Sulfonyl Azides". Synthesis, 2008(8), 1201-1204. Thieme Connect.
Sources
- 1. 1-(2-Pyridinylsulfonyl)-1H-benzotriazole | 678173-42-7 | Benchchem [benchchem.com]
- 2. 1-(2-Pyridinylsulfonyl)-1H-benzotriazole | 678173-42-7 | Benchchem [benchchem.com]
- 3. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 4. 1-(2-Pyridinylsulfonyl)-1H-benzotriazole | 678173-42-7 | Benchchem [benchchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
